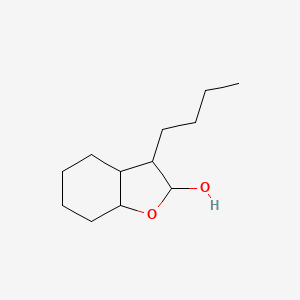
2-Benzofuranol, 3-butyloctahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzofuranol, 3-butyloctahydro- is a compound belonging to the benzofuran family. Benzofurans are a class of organic compounds containing a benzene ring fused to a furan ring. These compounds are known for their wide range of biological and pharmacological activities, making them significant in the field of drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring through various methods. One common method is the cyclization of 2-hydroxyaryl ketones with aldehydes or ketones in the presence of an acid catalyst. Another method involves the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves multi-step processes that include the preparation of intermediates followed by cyclization reactions. For example, the preparation of 2-butyl-3-(4-hydroxybenzoyl)benzofuran involves stirring and reacting 1-(4-methoxyphenyl)-1,3-heptanedione with an acrolein dimer, a halogenation reagent, and an acid catalyst in an organic solvent .
Chemical Reactions Analysis
Types of Reactions
2-Benzofuranol, 3-butyloctahydro- can undergo various types of chemical reactions, including:
Oxidation: Benzofuran derivatives can be oxidized to form benzofuranones.
Reduction: Reduction reactions can convert benzofuran derivatives to dihydrobenzofurans.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, palladium catalysts for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include benzofuranones, dihydrobenzofurans, and substituted benzofurans .
Scientific Research Applications
2-Benzofuranol, 3-butyloctahydro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Benzofuranol, 3-butyloctahydro- involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit enzymes involved in microbial growth, making them effective antimicrobial agents. The unique structural features of benzofuran allow it to interact with various biological targets, leading to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Benzofuranol, 3-butyloctahydro- include other benzofuran derivatives such as:
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Uniqueness
What sets 2-Benzofuranol, 3-butyloctahydro- apart from other benzofuran derivatives is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
57261-87-7 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
3-butyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-ol |
InChI |
InChI=1S/C12H22O2/c1-2-3-6-10-9-7-4-5-8-11(9)14-12(10)13/h9-13H,2-8H2,1H3 |
InChI Key |
WEHYMQQZNXOBDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C2CCCCC2OC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















